molecular formula C15H11N5O5S B3919741 2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate

2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate

Cat. No.: B3919741
M. Wt: 373.3 g/mol
InChI Key: XAEXPOSAUPSWDR-GIJQJNRQSA-N
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Description

2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate is a complex organic compound that features a triazole ring and a nitrobenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate typically involves the reaction of 4H-1,2,4-triazole with a suitable aldehyde to form the imine intermediate. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize the reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated reactors and real-time monitoring systems would ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrobenzenesulfonate group may also play a role in the compound’s biological activity by interacting with cellular components .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

Uniqueness

2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate is unique due to the combination of the triazole ring and the nitrobenzenesulfonate group. This combination imparts specific chemical and biological properties that are not found in other compounds with only one of these functional groups .

Properties

IUPAC Name

[2-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O5S/c21-20(22)13-6-2-4-8-15(13)26(23,24)25-14-7-3-1-5-12(14)9-18-19-10-16-17-11-19/h1-11H/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEXPOSAUPSWDR-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C=NN=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C=NN=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate
Reactant of Route 2
2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate
Reactant of Route 3
2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate
Reactant of Route 4
2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate
Reactant of Route 5
2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate
Reactant of Route 6
2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-nitrobenzenesulfonate

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